molecular formula C24H24N2OS B11516155 (2E,5Z)-3-Cyclohexyl-2-(phenylimino)-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidin-4-one

(2E,5Z)-3-Cyclohexyl-2-(phenylimino)-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B11516155
M. Wt: 388.5 g/mol
InChI Key: QHCZRSGURVBKRT-GMYPARQWSA-N
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Description

(2E,5Z)-3-Cyclohexyl-2-(phenylimino)-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with a cyclohexyl group, a phenylimino group, and a phenylprop-2-en-1-ylidene group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of (2E,5Z)-3-Cyclohexyl-2-(phenylimino)-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of cyclohexanone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-phenylprop-2-enal in the presence of a base to yield the final thiazolidinone compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

(2E,5Z)-3-Cyclohexyl-2-(phenylimino)-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups, leading to the formation of substituted thiazolidinones. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E,5Z)-3-Cyclohexyl-2-(phenylimino)-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E,5Z)-3-Cyclohexyl-2-(phenylimino)-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may induce apoptosis by activating caspases and disrupting mitochondrial function. It may also inhibit certain enzymes or signaling pathways critical for cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to (2E,5Z)-3-Cyclohexyl-2-(phenylimino)-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidin-4-one include other thiazolidinones and related heterocyclic compounds. For example:

Properties

Molecular Formula

C24H24N2OS

Molecular Weight

388.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N2OS/c27-23-22(18-10-13-19-11-4-1-5-12-19)28-24(25-20-14-6-2-7-15-20)26(23)21-16-8-3-9-17-21/h1-2,4-7,10-15,18,21H,3,8-9,16-17H2/b13-10+,22-18-,25-24?

InChI Key

QHCZRSGURVBKRT-GMYPARQWSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=NC4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4

Origin of Product

United States

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